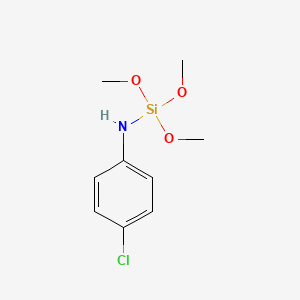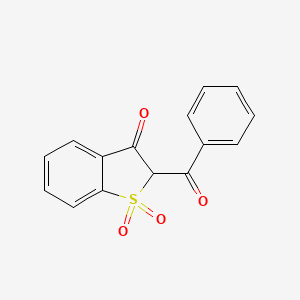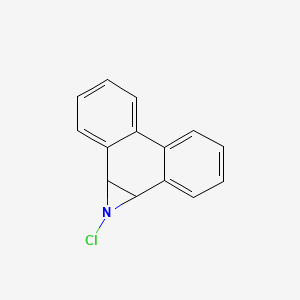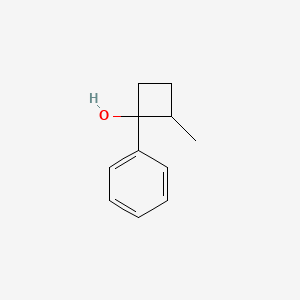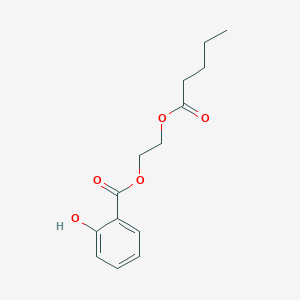
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(pentanoyloxy)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2-(pentanoyloxy)ethanol and 2-hydroxybenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for salicylic acid.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
Wirkmechanismus
The mechanism of action of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate involves its hydrolysis to release 2-hydroxybenzoic acid (salicylic acid) and 2-(pentanoyloxy)ethanol. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxybenzoate:
Methyl 2-hydroxybenzoate:
Propyl 2-hydroxybenzoate:
Uniqueness
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is unique due to its specific esterification with 2-(pentanoyloxy)ethanol, which may impart distinct physicochemical properties and biological activities compared to other esters of salicylic acid. Its longer alkyl chain may influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
86569-56-4 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-pentanoyloxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O5/c1-2-3-8-13(16)18-9-10-19-14(17)11-6-4-5-7-12(11)15/h4-7,15H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
AJOYAVRXBYIIPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


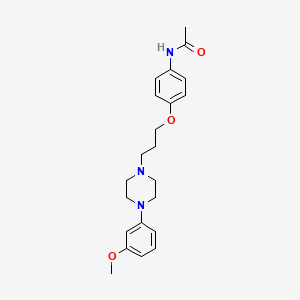
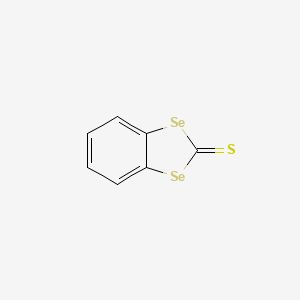

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
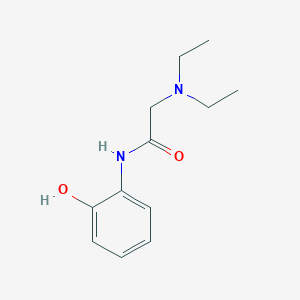
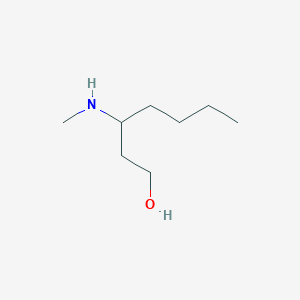
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
